

Quantum Chemical Blueprint of (2,3-Dihydrobenzofuran-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-2-yl)methanol

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This technical guide provides an in-depth overview of the quantum chemical calculations performed on **(2,3-Dihydrobenzofuran-2-yl)methanol**, a significant heterocyclic compound. Drawing from established computational methodologies applied to the 2,3-dihydrobenzofuran scaffold and its derivatives, this document outlines the theoretical framework, computational protocols, and key findings that illuminate the molecule's structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. For the 2,3-dihydrobenzofuran framework, DFT methods have been successfully used to analyze molecular structure, vibrational spectra, and electronic characteristics. These computational studies provide insights that are often complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of chemical behavior.

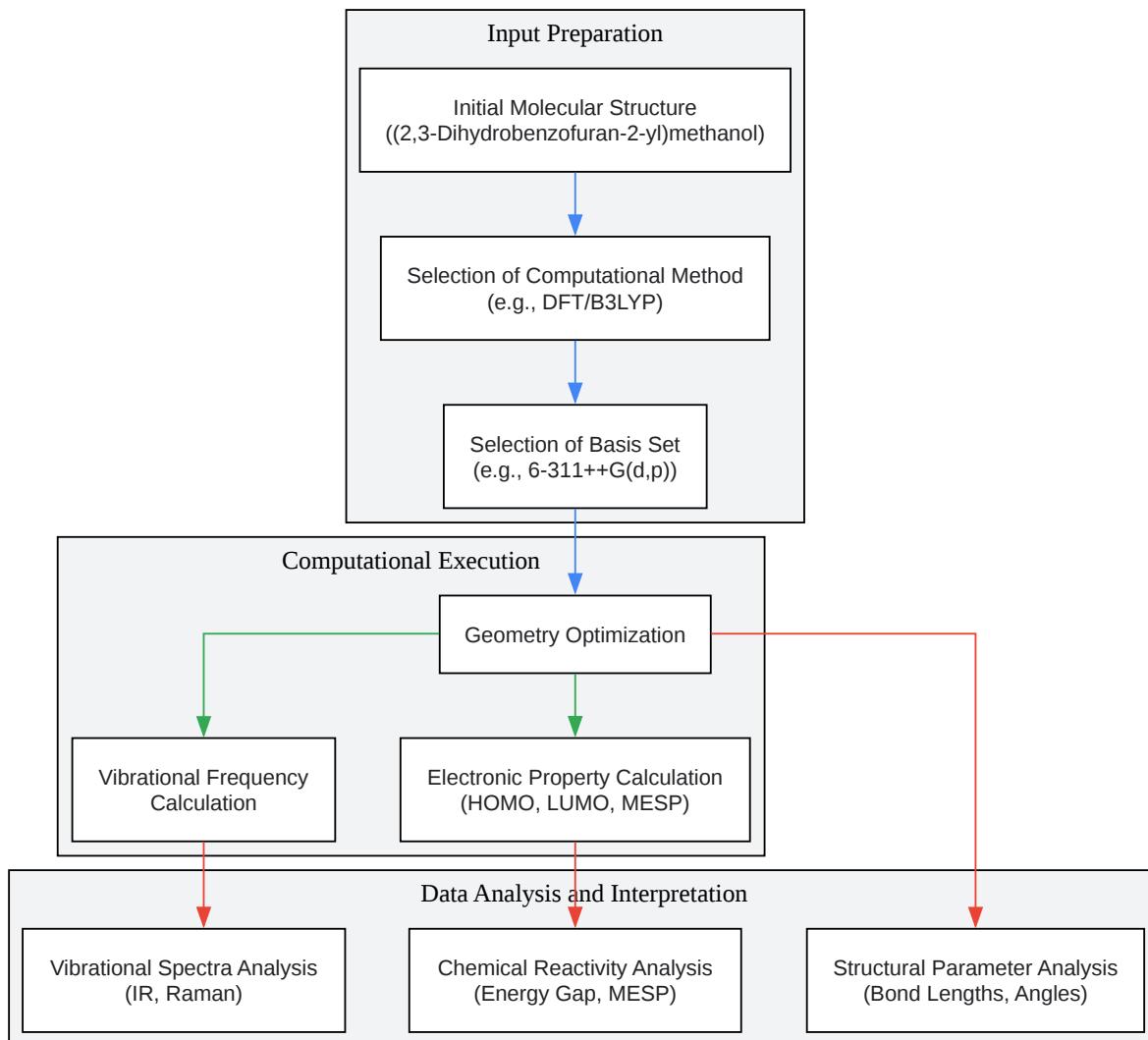
Methodologies in Quantum Chemical Calculations

The computational analysis of **(2,3-Dihydrobenzofuran-2-yl)methanol** and its analogs typically involves a multi-step process, beginning with the optimization of the molecular geometry and followed by the calculation of various properties.

Computational Protocol

A standard workflow for the quantum chemical analysis of 2,3-dihydrobenzofuran derivatives is outlined below. This protocol is representative of the methodologies found in the scientific literature for this class of compounds.

Experimental Workflow: Quantum Chemical Analysis

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Caption: A typical workflow for quantum chemical calculations on molecular structures.

The primary computational method employed is Density Functional Theory (DFT), a robust approach for studying the electronic structure of many-body systems.^[1] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its accuracy in predicting molecular properties for organic compounds.^{[2][3]} A common basis set for these calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.^{[1][4]}

The computational process is generally performed using software packages like Gaussian.^[5] The initial step is an unconstrained geometry optimization, which finds the lowest energy conformation of the molecule. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.^[1] Finally, electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) are calculated to assess chemical reactivity.^{[2][3]}

Data Presentation: Calculated Properties

While specific experimental data for **(2,3-Dihydrobenzofuran-2-yl)methanol** is not available in the cited literature, the following tables summarize the types of quantitative data typically obtained from DFT calculations on analogous 2,3-dihydrobenzofuran derivatives.

Optimized Geometrical Parameters

The geometry of the molecule is defined by its bond lengths and bond angles. The table below presents a representative selection of calculated geometrical parameters for the 2,3-dihydrobenzofuran core structure.

Parameter	Bond/Angle	Calculated Value (DFT/B3LYP)
Bond Length	C-O (furan ring)	~1.37 Å
C-C (furan ring)	~1.52 Å	
C-C (benzene ring)	~1.39 - 1.41 Å	
Bond Angle	C-O-C (furan ring)	~108°
O-C-C (furan ring)	~110°	

Vibrational Frequencies

Vibrational analysis provides theoretical IR and Raman spectra. The table below lists some characteristic vibrational modes and their calculated frequencies for the 2,3-dihydrobenzofuran scaffold.

Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)
C-H stretch (aromatic)	Benzene ring	~3050 - 3100
C-H stretch (aliphatic)	Dihydrofuran ring & Methanol	~2900 - 3000
C=C stretch (aromatic)	Benzene ring	~1500 - 1600
C-O stretch	Ether and Alcohol	~1050 - 1250
O-H stretch	Methanol	~3500

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[3]

Property	Description	Representative Calculated Value (eV)
HOMO Energy	Energy of the Highest Occupied Molecular Orbital	~ -6.0 to -6.5
LUMO Energy	Energy of the Lowest Unoccupied Molecular Orbital	~ -1.0 to -1.5
HOMO-LUMO Gap (ΔE)	Energy difference between HOMO and LUMO	~ 4.5 to 5.5

Analysis of Molecular Properties

Molecular Structure

The optimized geometry reveals the three-dimensional arrangement of the atoms in **(2,3-Dihydrobenzofuran-2-yl)methanol**. The dihydrofuran ring is nearly planar, and the methanol substituent introduces a degree of conformational flexibility. The calculated bond lengths and angles are generally in good agreement with experimental data for similar compounds.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the bands in experimental IR and Raman spectra. The characteristic C-H, C=C, C-O, and O-H stretching and bending vibrations provide a spectroscopic fingerprint for the molecule. For instance, C-H stretching vibrations in aromatic structures are typically observed in the 3100–3000 cm^{-1} region.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. For many 2,3-dihydrobenzofuran derivatives, the HOMO is localized on the benzofuran ring system, suggesting that this is the region most susceptible to electrophilic attack.[3] The LUMO is often distributed over the entire molecule. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.[3]

Molecular Electrostatic Potential (MESP)

The MESP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In **(2,3-Dihydrobenzofuran-2-yl)methanol**, the oxygen atoms of the ether and hydroxyl groups are expected to be the most electronegative regions, while the hydrogen atoms of the hydroxyl group and the aromatic ring are likely to be the most electropositive regions.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of **(2,3-Dihydrobenzofuran-2-yl)methanol**. The methodologies and representative data presented in this guide, based on studies of the broader 2,3-dihydrobenzofuran class of compounds, offer valuable insights for researchers in drug development and materials science. These computational approaches can effectively guide synthetic efforts, aid in the interpretation of experimental data, and help to predict the biological activity and material properties of this important heterocyclic compound. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of new molecules with desired functionalities.

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